molecular formula C22H23NO3 B12896167 3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one CAS No. 821004-14-2

3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one

Cat. No.: B12896167
CAS No.: 821004-14-2
M. Wt: 349.4 g/mol
InChI Key: GJOLPKHBXPLDTR-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxybenzoyl group attached to the quinoline ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one typically involves the acylation of a quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzoyl)-1-butylquinolin-4(1H)-one
  • 3-(4-Methoxybenzoyl)-1-ethylquinolin-4(1H)-one
  • 3-(4-Methoxybenzoyl)-1-methylquinolin-4(1H)-one

Uniqueness

3-(4-Methoxybenzoyl)-1-pentylquinolin-4(1H)-one is unique due to its specific structural features, such as the length of the pentyl chain and the presence of the methoxybenzoyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

821004-14-2

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-1-pentylquinolin-4-one

InChI

InChI=1S/C22H23NO3/c1-3-4-7-14-23-15-19(22(25)18-8-5-6-9-20(18)23)21(24)16-10-12-17(26-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3

InChI Key

GJOLPKHBXPLDTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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